molecular formula C28H25IN2O3S B11642707 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzenesulfonamide

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzenesulfonamide

Cat. No.: B11642707
M. Wt: 596.5 g/mol
InChI Key: FYAAXRMZEVPQAK-UHFFFAOYSA-N
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Description

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a carbazole moiety, a hydroxypropyl group, an iodophenyl group, and a methylbenzenesulfonamide group, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The process generally includes:

    Formation of the Carbazole Moiety: The carbazole ring can be synthesized through a cyclization reaction involving aniline derivatives and dihaloarenes under high-temperature conditions.

    Introduction of the Hydroxypropyl Group: This step involves the alkylation of the carbazole ring with a suitable halohydrin, such as 3-chloro-2-hydroxypropyl chloride, in the presence of a base like potassium carbonate.

    Attachment of the Iodophenyl Group: The iodophenyl group is introduced via a nucleophilic substitution reaction using an iodophenyl halide and a suitable nucleophile.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a deiodinated phenyl derivative.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting its function and leading to cell death. The hydroxypropyl group enhances the compound’s solubility and cellular uptake, while the iodophenyl group may facilitate binding to specific proteins or enzymes. The sulfonamide group can interact with various biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-bromophenyl)-4-methylbenzenesulfonamide
  • N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-chlorophenyl)-4-methylbenzenesulfonamide
  • N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide

Uniqueness

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzenesulfonamide is unique due to the presence of the iodophenyl group, which can enhance its reactivity and binding affinity compared to its bromine, chlorine, or fluorine analogs. This makes it a valuable compound for specific applications where higher reactivity or binding specificity is required.

Properties

Molecular Formula

C28H25IN2O3S

Molecular Weight

596.5 g/mol

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C28H25IN2O3S/c1-20-14-16-22(17-15-20)35(33,34)31(28-13-7-4-10-25(28)29)19-21(32)18-30-26-11-5-2-8-23(26)24-9-3-6-12-27(24)30/h2-17,21,32H,18-19H2,1H3

InChI Key

FYAAXRMZEVPQAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC=C5I

Origin of Product

United States

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